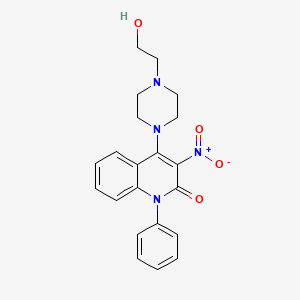

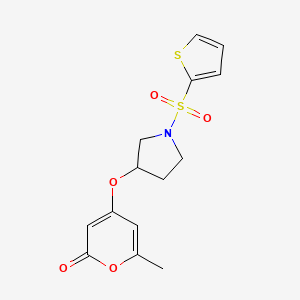

6-methyl-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Reactivity and Synthesis Analysis

The reactivity of 6-methyl-2H-pyran-2-one derivatives has been explored through the preparation of various substituted compounds. Specifically, 4-azido-6-methyl-2H-pyran-2-one has been used in 1,3-dipolar cycloadditions with electron-rich alkenes and alkynes to yield 1-(6-methyl-2-oxopyran-4-yl)-1,2,3-triazoles. Additionally, iminophosphoranes derived from this compound have been synthesized, demonstrating the versatility of the pyranone ring in forming diverse heterocyclic structures .

Molecular Structure Analysis

The molecular structure of related pyran and thiopyran compounds has been studied through X-ray analysis. For instance, the structure of 4-methyl-2,3,6-triphenyl-2H-thiopyran was confirmed by X-ray, providing insights into the stereochemistry and electronic properties of the thiopyran ring system. This information is crucial for understanding the behavior of similar compounds, such as 6-methyl-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one, under various chemical conditions .

Chemical Reactions Analysis

The photochemical behavior of pyran and thiopyran derivatives has been investigated, revealing that compounds like 2,4,4,6-tetraphenyl-4H-pyran and -4H-thiopyran undergo a color change upon irradiation. This is attributed to a 1,5-electrocyclic reaction, leading to the formation of bicyclic compounds. The study of these photochemical reactions helps in understanding the potential reactivity of 6-methyl-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one when exposed to light .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6-methyl-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one are not detailed in the provided papers, the studies on related compounds offer valuable information. For example, the crystallization behavior of pyrazolopyridine derivatives and their supramolecular aggregation through hydrogen bonding and pi-pi stacking interactions can inform predictions about the solubility, crystal structure, and intermolecular interactions of similar pyranone derivatives .

Scientific Research Applications

Thiolytic Chemistry and Cancer Chemoprevention

Compounds related to the structure have been studied for their thiolytic chemistry and potential as precursors to cancer chemopreventive metabolites. For example, derivatives of pyrrolo[1,2-a]pyrazine have been synthesized and evaluated for their biological activities, highlighting the relevance of thiophene-sulfonyl moieties in medicinal chemistry (Mettachit Navamal et al., 2002).

Heterocyclic Chemistry and Material Science

The oxa Diels–Alder reactions involving pyran-2-ones have shown unusual pathways leading to the synthesis of compounds with potential applications in material science. This highlights the versatility of pyranone derivatives in synthesizing complex molecular structures (Adil I. Khatri & S. D. Samant, 2015).

Anticancer Activity

Derivatives of 4H-Pyran have been synthesized using microwave-assisted methods, showing promising anticancer activity. This suggests that modifications of the pyran core, similar to the structure , could yield compounds with significant biological activities (S. Hadiyal et al., 2020).

Synthesis and Characterization of Sulfonates and Sulfonamides

Research on synthesizing mono- and bis-chlorosulfonylarylpyrones demonstrates the synthetic utility of incorporating sulfonyl and pyrone moieties for developing new chemical entities. This research could inform approaches to manipulating the compound for targeted applications (A. Shahrisa et al., 2010).

Pharmacological Selectivity

Studies on κ-opioid receptor antagonists featuring pyrrolidinylsulfonyl motifs highlight the potential of such structures in designing selective pharmacological agents. This underscores the importance of structural motifs similar to those in the compound of interest for drug development (S. Grimwood et al., 2011).

properties

IUPAC Name |

6-methyl-4-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)oxypyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S2/c1-10-7-12(8-13(16)19-10)20-11-4-5-15(9-11)22(17,18)14-3-2-6-21-14/h2-3,6-8,11H,4-5,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDVXUVLIMBQJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

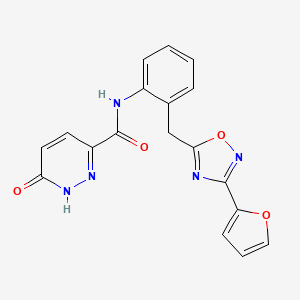

![3-(2-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2502540.png)

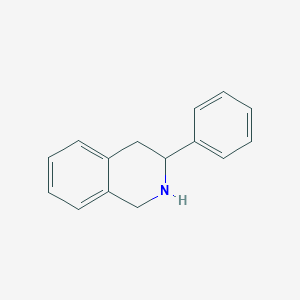

![4-[(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B2502545.png)

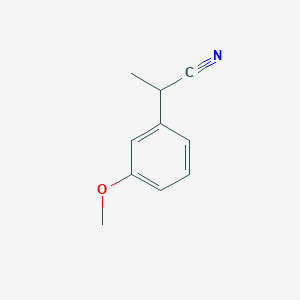

![1-(3-methoxypropyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2502547.png)

![(E)-N-[2-methyl-4-[3-methyl-4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]phenyl]-3-phenylprop-2-enamide](/img/structure/B2502549.png)

![N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502550.png)

![1-[3-[[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone](/img/structure/B2502551.png)

![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B2502553.png)

![1,3-Diethyl 2-{[(2-benzoyl-4-chlorophenyl)amino]methylidene}propanedioate](/img/structure/B2502554.png)